Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic ester group attached to a benzene ring, which is further substituted with an ethyl ester group.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized by reacting 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with ethyl magnesium bromide followed by hydrolysis.
Boronic Acid Esterification: Another method involves the esterification of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in batch reactors where precise control of temperature and pressure ensures high yield and purity.
Continuous Flow Process: Some manufacturers may employ continuous flow reactors to enhance production efficiency and scalability.
Types of Reactions:
Cross-Coupling Reactions: this compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form the corresponding carboxylic acid or reduction to yield the corresponding alcohol.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Carboxylic Acids and Alcohols: From oxidation and reduction reactions, respectively.
Scientific Research Applications
Chemistry: The compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and anti-inflammatory agents. Industry: The compound is utilized in the development of advanced materials and polymers.
Molecular Targets and Pathways:
Suzuki-Miyaura Coupling: The palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic acid derivative and an aryl halide.
Oxidation and Reduction: These reactions involve the transfer of electrons, leading to the formation of new functional groups.
Comparison with Similar Compounds
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
Uniqueness:
Functional Group Variations: Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a distinct benzene ring structure compared to its pyrazole and propenoate counterparts.
Reactivity: Its reactivity in cross-coupling reactions is particularly notable, making it a preferred choice in organic synthesis.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it an invaluable tool in the field of organic chemistry.
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Properties
IUPAC Name |
ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-6-18-13(17)11-9-7-8-10-12(11)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBZWPFBCXBBJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378801 | |
Record name | Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269409-99-6 | |
Record name | Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 269409-99-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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